TCID, or Tissue Culture Infectious Dose, is a method used to quantify the amount of infectious virus present in a sample. It is defined as the dose of virus that will infect 50% of a given cell culture. TCID50, representing the dose required to infect 50% of cell cultures, is a commonly used metric. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
TCID is classified under chiral resolution techniques, which are essential for synthesizing enantiomers. The process is particularly relevant in the context of producing compounds that exhibit specific biological activities based on their chirality. A notable application of TCID involves the precursor of Paclobutrazol, a chiral plant growth regulator, underscoring its relevance in agrochemical applications .
The synthesis of compounds via TCID typically involves several critical parameters:
The molecular structure involved in TCID typically features compounds that can form conglomerate crystals. These structures are characterized by:
The molecular architecture often includes functional groups conducive to forming stable chiral centers, which are critical for achieving high enantiomeric purity.
Chemical reactions involved in TCID primarily focus on:
The effectiveness of TCID can be influenced by various factors, including temperature range, heating/cooling rates, and the specific properties of the compound being processed .
The mechanism underlying TCID involves several key steps:
This mechanism is supported by kinetic analyses that reveal how varying initial c.e.e. affects the direction and efficiency of deracemization .
The physical and chemical properties relevant to TCID include:
These properties are critical for ensuring that the TCID process yields high-purity enantiomers effectively .
TCID has several significant applications across various scientific fields:
TCID (4,5,6,7-Tetrachloroindan-1,3-dione; CAS 30675-13-9) is a potent and cell-permeable small molecule inhibitor that selectively targets the ubiquitin C-terminal hydrolase L3 (UCH-L3) deubiquitinating enzyme (DUB). Biochemical characterization reveals TCID inhibits UCH-L3 with an IC₅₀ of 0.6 μM, demonstrating significant potency against this enzyme isoform [1] [8] [9]. UCH-L3 belongs to the ubiquitin C-terminal hydrolase family of DUBs, which processes ubiquitin precursors and ubiquitinated proteins to regulate cellular ubiquitin homeostasis. TCID diminishes ubiquitination of specific neuronal substrates, notably reducing glycine transporter GlyT2 ubiquitination in brainstem and spinal cord primary neurons at concentrations of 10 μM after 1-2 hours of treatment [1] [8]. This effect on GlyT2 ubiquitination occurs through direct enzymatic inhibition rather than altered transporter internalization, as evidenced by TCID's inability to affect YFP-GLT-1 accumulation in intracellular vesicles under similar conditions [8]. The compound's selectivity profile positions it as a valuable pharmacological tool for dissecting UCH-L3-specific functions within the complex DUB network.
Table 1: Comparative Profile of UCH-L3 Inhibitors
Compound | Molecular Target | IC₅₀ (μM) | Selectivity (vs UCH-L1) | Key Functional Effect |
---|---|---|---|---|
TCID | UCH-L3 | 0.6 | >125-fold | Reduces GlyT2 ubiquitination |
LDN-57444 | UCH-L1 | ~25 | Selective for UCH-L1 | Not applicable |
SB1-F-22 | UCH family | Variable | Limited data | General DUB inhibition |
The molecular architecture of TCID (C₉H₂Cl₄O₂; MW 283.92 g/mol) features a tetrachloro-substituted indanedione scaffold that confers remarkable selectivity for UCH-L3 over its structurally related isoform UCH-L1 [1] [8]. While UCH-L1 and UCH-L3 share approximately 52% amino acid identity in their catalytic domains, TCID exhibits >125-fold selectivity for UCH-L3 (IC₅₀ = 0.6 μM) versus UCH-L1 (IC₅₀ = 75 μM) [1] [9]. This pronounced selectivity stems from subtle differences in the catalytic clefts of these hydrolases. The UCH-L3 catalytic site contains a C95 residue essential for its hydrolytic activity, and TCID's chloroindanedione moiety strategically interacts with residues surrounding this active site [2] [6]. The tetrachlorination pattern creates steric and electronic complementarity with UCH-L3's substrate-binding pocket that cannot be achieved with the UCH-L1 isoform. Notably, mutation of the catalytic cysteine (C95S in UCH-L3; C90S in UCH-L1) completely abolishes enzymatic activity and prevents TCID-mediated effects on pluripotency markers in prostate cancer models, confirming the inhibitor's dependence on the active catalytic site for function [2]. Molecular docking studies suggest that TCID's rigid, planar structure and chlorine distribution allow optimal van der Waals contacts within UCH-L3's binding groove, while unfavorable steric clashes occur with UCH-L1's distinct loop conformations near the catalytic cleft.
TCID-mediated inhibition of UCH-L3 disrupts ubiquitin homeostasis and proteasomal degradation pathways through several distinct mechanisms. As a deubiquitinating enzyme, UCH-L3 normally cleaves ubiquitin from protein substrates, preventing their degradation by the 26S proteasome complex [3] [10]. TCID treatment diminishes GlyT2 ubiquitination in neuronal cells, demonstrating its ability to alter ubiquitination levels of specific transporter proteins [1] [8]. This occurs because UCH-L3 inhibition prevents deubiquitination, leading to sustained ubiquitin marks that target substrates for proteasomal degradation. In cancer models, UCH-L3 modulates stem cell-like properties through the PI3K/Akt signaling pathway. TCID treatment effectively mimics UCH-L3 knockdown by reducing expression of pluripotency markers (Oct4, Nanog, BMI1) and suppressing sphere-forming ability in prostate cancer cells [2]. This positions UCH-L3 as a negative regulator of cancer stem cell characteristics, with TCID serving as a chemical tool to probe this relationship.
The ubiquitin-proteasome pathway comprises a cascade of enzymes (E1 activating, E2 conjugating, E3 ligating) that mediate ubiquitin attachment, while deubiquitinating enzymes like UCH-L3 reverse this process [3] [5] [10]. TCID shifts this balance toward increased ubiquitination of UCH-L3-specific substrates, thereby promoting their proteasomal degradation. Research indicates that prolonged TCID exposure (≥2 hours) produces more significant effects on substrate ubiquitination than acute treatment, suggesting time-dependent accumulation of inhibitory effects on the UCH-L3 catalytic cycle [1] [8]. This modulation extends beyond neuronal systems, as UCH-L3 inhibition affects multiple cellular processes including protein trafficking, stem cell maintenance, and cancer progression pathways through altered ubiquitin dynamics.
Table 2: Cellular Processes Modulated by TCID Through UCH-L3 Inhibition
Cellular Process | Effect of TCID | Observed Outcome | Experimental System |
---|---|---|---|
Glycine Transporter Regulation | Diminished GlyT2 ubiquitination | Altered transporter stability | Primary neurons |
Cancer Stem Cell Properties | Reduced pluripotency marker expression | Suppressed sphere-forming ability | Prostate cancer cells |
Ubiquitin Homeostasis | Altered substrate ubiquitination profiles | Shifted ubiquitin-proteasome balance | Multiple cell types |
Table 3: Compound Profile of TCID
Property | Value/Description |
---|---|
Chemical Name | 4,5,6,7-Tetrachloroindan-1,3-dione |
Synonyms | 4,5,6,7-Tetrachloro-1H-Indene-1,3(2H)-dione |
CAS Number | 30675-13-9 |
Molecular Formula | C₉H₂Cl₄O₂ |
Molecular Weight | 283.92 g/mol |
SMILES | O=C1CC(C2=C1C(Cl)=C(Cl)C(Cl)=C2Cl)=O |
Target | Ubiquitin C-terminal hydrolase-L3 (UCH-L3) |
Primary Biological Effect | Selective inhibition of deubiquitinating enzyme activity |
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